molecular formula C11H22O B12764567 (Z)-1-Methoxy-1-decene CAS No. 93775-03-2

(Z)-1-Methoxy-1-decene

Cat. No.: B12764567
CAS No.: 93775-03-2
M. Wt: 170.29 g/mol
InChI Key: OVQHJRCXRNGXRJ-KHPPLWFESA-N
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Description

(Z)-1-Methoxy-1-decene is an organic compound characterized by its methoxy group attached to a decene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Methoxy-1-decene typically involves the methoxylation of 1-decene. One common method is the Williamson ether synthesis, where 1-decene reacts with methanol in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, this compound can be produced using catalytic processes. One such method involves the use of a palladium catalyst to facilitate the methoxylation reaction. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Methoxy-1-decene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the decene chain can be reduced to form (Z)-1-Methoxy-decane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: (Z)-1-Methoxy-decane.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

(Z)-1-Methoxy-1-decene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying the behavior of methoxy-substituted alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (Z)-1-Methoxy-1-decene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the decene chain allows for various addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Methoxy-1-decene: The trans isomer of (Z)-1-Methoxy-1-decene, with different physical and chemical properties.

    1-Methoxy-2-decene: A positional isomer with the methoxy group attached to the second carbon.

    1-Decanol: An alcohol with similar chain length but different functional group.

Uniqueness

This compound is unique due to its specific configuration and the presence of both a methoxy group and a double bond. This combination of features makes it particularly useful in synthetic chemistry and various industrial applications.

Properties

CAS No.

93775-03-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(Z)-1-methoxydec-1-ene

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10-

InChI Key

OVQHJRCXRNGXRJ-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\OC

Canonical SMILES

CCCCCCCCC=COC

Origin of Product

United States

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